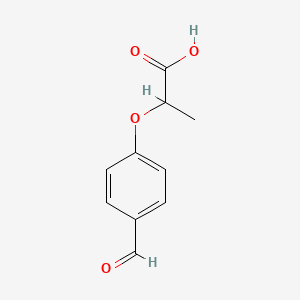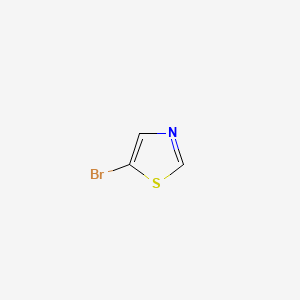
2-(4-甲酰苯氧基)丙酸
描述
Synthesis Analysis
The synthesis of derivatives related to 2-(4-Formylphenoxy)propanoic acid involves multiple steps, including reactions with thionyl chloride, condensation with pyrrolidine, and further reactions with acetone, chloroform, and NaOH to achieve the desired product. These processes yield compounds with related structures and functionalities, highlighting the versatility of synthetic approaches for this class of compounds (Zhang Dan-shen, 2009).
Molecular Structure Analysis
Crystal structure and stereochemistry analyses provide detailed insights into the molecular structure of derivatives of 2-(4-Formylphenoxy)propanoic acid. X-ray single crystal diffraction analysis is a common method used to determine these aspects, offering a glimpse into the compound's detailed arrangement and its implications for reactivity and properties (Lei Chen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Formylphenoxy)propanoic acid derivatives are diverse, including cyclization to form thiadiazole derivatives, showcasing the compound's reactivity and potential for generating biologically active molecules with significant antimicrobial activities (M. Noolvi et al., 2016).
Physical Properties Analysis
The synthesis and characterization of derivatives reveal information about their physical properties, including solubility, melting points, and stability. Such studies are essential for understanding the practical applications and handling of these compounds (D. Mustafi et al., 1993).
Chemical Properties Analysis
The chemical properties of 2-(4-Formylphenoxy)propanoic acid and its derivatives, such as reactivity with various reagents, potential for forming bonds with other molecules, and the ability to undergo specific chemical transformations, are key to their applications in synthesis and material science. Research on carbonyl compound reduction using formic acid highlights the versatility and reactivity of these compounds (Yoshihisa Watanabe et al., 1982).
科学研究应用
抗炎活性
- 杜仲叶中的酚类化合物:从杜仲叶中分离出与 2-(4-甲酰苯氧基)丙酸相似的新的酚类化合物。这些化合物对巨噬细胞 RAW264.7 细胞中 LPS 诱导的 NO 产生表现出适度的抑制活性,表明具有潜在的抗炎作用。这项研究为进一步研究这些化合物的抗炎特性提供了基础 (任等人,2021)。
材料科学的可再生结构单元
- 聚苯并恶嗪合成中的苯乙酸:苯乙酸是一种与 2-(4-甲酰苯氧基)丙酸相关的天然酚类化合物,被探索作为一种可再生的结构单元,以增强分子在聚苯并恶嗪形成中的反应性。这为苯酚提供了一种可持续的替代品,为脂肪族 -OH 承载分子或大分子提供了苯并恶嗪的特定性质 (特雷霍-马钦等人,2017)。
新型荧光生物标签的合成
- 标记高度荧光的席夫碱铝配合物:从与 2-(4-甲酰苯氧基)丙酸相似的化合物出发,合成了一种新型功能化的席夫碱配体。这导致了一种新的荧光生物标签的产生,具有 100 nm 的斯托克斯位移,证明了其与兔 IgG 结合的功效。这在生物标签和生物成像技术中具有潜在的应用 (布里格斯等人,2002)。
代谢和环境影响研究
- 双酚 A 的细菌代谢:一项关于革兰氏阴性需氧菌对双酚 A (BPA) 代谢的研究揭示了包括 2,2-双(4-羟基苯基)丙酸(一种与 2-(4-甲酰苯氧基)丙酸相似的化合物)在内的化合物的形成。这一途径涉及氧化骨架重排,表明了此类化合物的复杂代谢转化和环境归宿 (斯皮瓦克等人,1994)。
安全和危害
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, and to provide appropriate exhaust ventilation at places where dust is formed .
属性
IUPAC Name |
2-(4-formylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBPASRUVCUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326035 | |
| Record name | 2-(4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51264-78-9 | |
| Record name | 2-(4-Formylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Formylphenoxy)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51264-78-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51264-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














